4-Chloro-2-(chloromethyl)-1-fluorobenzene

Medicinal Chemistry Organic Synthesis Pharmaceutical Intermediates

4-Chloro-2-(chloromethyl)-1-fluorobenzene (CAS: 87417-71-8) is a halogenated aromatic compound characterized by a benzene ring substituted with a chlorine atom at the para position, a fluorine atom at the ortho position relative to the chloromethyl group, and a chloromethyl (-CH2Cl) group at the benzylic position. It is an organic intermediate, classified as a benzyl chloride derivative, with the molecular formula C7H5Cl2F and a molecular weight of 179.02 g/mol.

Molecular Formula C7H5Cl2F
Molecular Weight 179.02 g/mol
Cat. No. B15311921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(chloromethyl)-1-fluorobenzene
Molecular FormulaC7H5Cl2F
Molecular Weight179.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)CCl)F
InChIInChI=1S/C7H5Cl2F/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,4H2
InChIKeySRVZHRWUBAEOID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-(chloromethyl)-1-fluorobenzene (87417-71-8) | A Multi-Halogenated Building Block for Pharmaceutical Synthesis


4-Chloro-2-(chloromethyl)-1-fluorobenzene (CAS: 87417-71-8) is a halogenated aromatic compound characterized by a benzene ring substituted with a chlorine atom at the para position, a fluorine atom at the ortho position relative to the chloromethyl group, and a chloromethyl (-CH2Cl) group at the benzylic position [1]. It is an organic intermediate, classified as a benzyl chloride derivative, with the molecular formula C7H5Cl2F and a molecular weight of 179.02 g/mol . It is typically a colorless liquid with a lachrymatory and corrosive nature [2] and is primarily used as a building block or reagent in the synthesis of more complex molecules, particularly in pharmaceutical research [3].

Why 4-Chloro-2-(chloromethyl)-1-fluorobenzene Cannot Be Casually Substituted by Other Halo-Benzyl Chlorides


While several halo-benzyl chlorides share a similar molecular framework, the specific substitution pattern of 4-Chloro-2-(chloromethyl)-1-fluorobenzene dictates its unique reactivity, physicochemical properties, and ultimate synthetic utility. Its electron-withdrawing fluorine atom at the ortho position relative to the chloromethyl group can influence the benzylic carbon's electrophilicity and direct subsequent aromatic substitution [1]. Furthermore, the specific halogen pattern (chloro, fluoro) imparts a distinct molecular weight, lipophilicity (XLogP3), and density profile compared to its isomers or analogs [2]. These differences, while subtle, are critical in multi-step syntheses where precise regiochemistry and intermediate stability are paramount. For instance, its proven role as a key intermediate in the alternate synthesis of a specific JAK2 inhibitor highlights a function that cannot be universally fulfilled by other regioisomers like 2-Chloro-1-(chloromethyl)-4-fluorobenzene or 1-Chloro-3-(chloromethyl)-2-fluorobenzene, as these would lead to different final drug candidate structures [3]. Therefore, direct substitution without rigorous re-validation of the synthetic route is not scientifically prudent and can lead to failed syntheses or unintended byproducts.

Evidence-Based Differentiation: 4-Chloro-2-(chloromethyl)-1-fluorobenzene vs. Analogs


Regioisomeric Identity: A Crucial Factor for Target Molecule Synthesis

This compound's specific 4-chloro-2-fluoro substitution pattern is essential for constructing the 3-(4-chloro-2-fluorobenzyl) moiety in the JAK2 inhibitor LY2784544 (Gandotinib) [1]. The regioisomer 2-Chloro-1-(chloromethyl)-4-fluorobenzene (CAS: 93286-22-7) [2] would, if substituted, produce an incorrect regioisomer of the final drug candidate, as the chlorine and fluorine positions are swapped relative to the benzylic group. This demonstrates that the compound's value is intrinsically tied to its precise atomic arrangement for synthesizing patented or literature-known molecules.

Medicinal Chemistry Organic Synthesis Pharmaceutical Intermediates

Distinct Physical Properties: Lower Density Compared to 2,4-Dichloro Analogue

The replacement of a chlorine atom with a fluorine atom in the 2-position results in a measurable difference in density. The target compound has a predicted density of 1.343 g/cm³ [1]. In contrast, the analogous 2,4-dichloro-1-(chloromethyl)benzene (CAS: 94-99-5) has a significantly higher density of 1.407 g/mL at 25 °C [2]. This ~4.8% decrease in density can be a differentiating factor in formulation development or when specific physical characteristics are required for a process.

Physical Chemistry Formulation Material Science

Quantified Lipophilicity: Higher XLogP3 vs. Non-Fluorinated Analogue

The presence of the fluorine atom contributes to a notable increase in lipophilicity compared to a non-fluorinated analogue. The target compound has a computed XLogP3 value of 3.0 [1]. The 2,4-dichloro analogue, lacking fluorine, has a higher computed XLogP3 of 3.8 [2]. This difference in partition coefficient can translate to altered ADME properties in derived drug candidates, making the fluorinated intermediate valuable for tuning the lipophilicity of final compounds.

Medicinal Chemistry ADME Properties Computational Chemistry

Commercial Purity Benchmark: 98% by GC

A key differentiator for procurement is the readily available, well-defined purity specification. This compound is commercially available with a guaranteed minimum purity of 98% as determined by Gas Chromatography (GC) . While similar compounds may be offered at various purity levels, this specific, high-purity grade is a documented, verifiable standard for this product, reducing the risk of batch-to-batch variability and ensuring reliable performance in sensitive synthetic applications.

Analytical Chemistry Quality Control Procurement Specification

Validated Application Scenarios for 4-Chloro-2-(chloromethyl)-1-fluorobenzene Based on Quantitative Evidence


Alternative Synthesis of JAK2 Inhibitor Intermediate

This compound is explicitly used as a reagent in the alternate synthesis route of a janus kinase 2 (JAK2) inhibitor intermediate [1]. The correct regioisomeric identity (4-chloro-2-fluoro) is essential, as demonstrated in the synthesis of the JAK2 inhibitor LY2784544 (Gandotinib), which contains a 3-(4-chloro-2-fluorobenzyl) substituent [2]. Procurement of the correct isomer is mandatory for this application.

Synthesis of Fluorinated Building Blocks for Medicinal Chemistry

As a multi-halogenated benzyl chloride, it serves as a versatile electrophile for introducing a 4-chloro-2-fluorophenyl moiety into larger molecular frameworks via nucleophilic substitution reactions [1]. The presence of both chlorine and fluorine atoms allows for further orthogonal functionalization (e.g., cross-coupling reactions at the aryl chloride site) after initial derivatization of the benzylic chloride [2].

Precursor to Fluorinated Aromatic Compounds for Materials Science

Fluorinated aromatic compounds are valued in materials science for their unique electronic and stability properties. This compound's specific halogen pattern and the presence of a reactive benzylic chloride handle make it a suitable precursor for generating a variety of fluorinated monomers or ligands, where the fluorine atom can influence material properties like dielectric constant or thermal stability [1].

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